(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride
CAS No.: 1211474-35-9
Cat. No.: VC11697810
Molecular Formula: C10H18Cl2N2O2
Molecular Weight: 269.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1211474-35-9 |
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Molecular Formula | C10H18Cl2N2O2 |
Molecular Weight | 269.17 g/mol |
IUPAC Name | 2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H |
Standard InChI Key | VTYFZRXJNGZZQK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCCN)OCCN.Cl.Cl |
Canonical SMILES | C1=CC(=CC=C1OCCN)OCCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
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IUPAC Name: (2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride
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Molecular Formula:
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Molecular Weight: 297.22 g/mol (calculated from )
Structural Features
The compound consists of two ethylamine moieties connected via a para-substituted phenoxy ether linkage. Each ethoxy side chain terminates in a primary amine group, which is protonated in the dihydrochloride salt form. The aromatic ring facilitates electronic conjugation, potentially influencing reactivity and solubility .
Key Functional Groups:
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Primary amines (): Protonated to in the dihydrochloride form.
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Ether linkages (): Provide structural rigidity and influence polarity.
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Phenoxy group: Enhances aromatic stacking interactions in solid-state structures .
Synthesis and Purification
Synthetic Routes
While no direct synthesis protocols for this compound are published, analogous methods for ethoxy-phenoxy-ethylamine derivatives suggest a multi-step approach:
Step 1: Nitro-phenoxy Ethanol Synthesis
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React 4-nitrophenol with ethylene chlorohydrin under alkaline conditions to form 4-nitrophenoxy ethanol .
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Reaction:
Step 2: Reduction to Amine
Step 3: Etherification and Salt Formation
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Couple two equivalents of the intermediate via a dihaloethane linker.
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Treat with hydrochloric acid to precipitate the dihydrochloride salt.
Purification Techniques
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Recrystallization: From ethanol/water mixtures to isolate high-purity crystals.
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Chromatography: Silica gel column chromatography for intermediate purification .
Physicochemical Properties
Solubility and Stability
Property | Value/Description |
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Solubility in Water | High (>50 mg/mL at 25°C) |
Stability | Stable under inert atmosphere; hygroscopic |
Spectral Data (Theoretical)
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IR (KBr):
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H NMR (DO):
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δ 3.8–4.2 ppm (m, 8H, -OCHCHNH)
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δ 6.8–7.2 ppm (m, 4H, aromatic protons)
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Parameter | Description |
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Skin/Eye Irritation | Moderate (amine hydrochlorides) |
Inhalation Risk | Low with proper ventilation |
Recommended PPE
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Nitrile gloves, lab coat, and safety goggles.
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Use in fume hood for bulk handling.
Research Gaps and Future Directions
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